tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Overview
Description
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate: is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . It is a pyridine derivative, characterized by the presence of bromine and fluorine atoms on the pyridine ring, along with a tert-butyl ester group. This compound is known for its unique reactivity and stability, making it valuable in various chemical research and industrial applications .
Preparation Methods
The synthesis of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-6-fluoropyridine-2-carboxylic acid.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst and a base, such as potassium phosphate (K3PO4), to form biaryl compounds.
Oxidation and Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), or oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the pyridine ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-bromo-6-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
tert-Butyl 3-bromo-6-methylpicolinate:
tert-Butyl 3-bromo-6-nitropicolinate: The presence of a nitro group can significantly alter the compound’s reactivity and its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the tert-butyl picolinate derivatives.
Biological Activity
tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The presence of bromine and fluorine atoms on the pyridine ring enhances the compound's ability to interact with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group contributes to the compound's lipophilicity, facilitating its passage through cell membranes and enhancing bioavailability.
Biological Activity Overview
The compound has shown significant biological activity in various studies, particularly concerning its effects on cancer cells and enzyme interactions:
- Enzyme Interactions : It has been reported to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and therapeutic applications.
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiproliferative effects against several cancer cell lines. For instance, related pyridine derivatives have demonstrated selective inhibition of cell proliferation in various cancer models .
Case Studies and Research Findings
Several studies have investigated the biological implications of pyridine derivatives, including this compound:
-
Inhibition of Cancer Cell Growth :
- A study focused on pyridine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents. For example, a related compound showed an IC50 of 0.126 μM against MDA-MB-231 cells, highlighting the potency of these structures in inhibiting tumor growth .
- Mechanistic Insights :
- Structure-Activity Relationships (SAR) :
Data Table: Summary of Biological Activities
Compound Name | Biological Activity | IC50 (μM) | Target Enzyme/Pathway |
---|---|---|---|
This compound | Antitumor activity (inhibition of cell growth) | TBD | Type II topoisomerase |
Related Pyridine Derivative | Antiproliferative effects | 0.126 | MDA-MB-231 breast cancer cells |
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate | Modulation of cytochrome P450 | TBD | Drug metabolism |
Properties
IUPAC Name |
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBLAQLDHKBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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